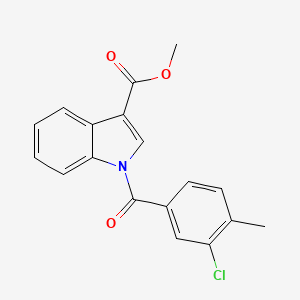![molecular formula C26H20ClN3O3 B2980074 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866728-84-9](/img/structure/B2980074.png)
3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20ClN3O3 and its molecular weight is 457.91. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research has focused on synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, a similar class, for their potential cytotoxic activity against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some derivatives exhibiting potent cytotoxicity at IC(50) values less than 10 nM. This highlights the compound's potential application in cancer research and therapy (Deady et al., 2003).
Large-Scale Synthesis for Pharmaceutical Applications
Another study presents a practical and large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This compound serves as an important intermediate for pharmaceutically active compounds. The described synthesis method is efficient and feasible for large-scale manufacturing, indicating the importance of such compounds in pharmaceutical applications (Bänziger et al., 2000).
Quinoxaline Compounds in Industrial and Pharmaceutical Applications
Quinoxaline and its analogs, including pyrazolo[4,3-c]quinoline derivatives, have been used as dyes, pharmaceuticals, and antibiotics. Their antitumoral properties have also been explored, showcasing their versatility in both industrial and pharmaceutical contexts. This research underscores the wide range of applications for quinoxaline derivatives, from catalyst ligands to potential anticancer agents (Pareek & Kishor, 2015).
Antimicrobial Evaluation of Quinoline Derivatives
A study on 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives synthesized for antimicrobial evaluation against a variety of bacteria and fungi reveals moderate activities against selected organisms. This highlights the potential of pyrazolo[4,3-c]quinoline derivatives in developing new antimicrobial agents, showing the compound's relevance in addressing bacterial and fungal infections (El-Gamal et al., 2016).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including their applications in organic–inorganic photodiode fabrication, demonstrates the compound's utility in the development of new materials for photovoltaic devices. This suggests a role in improving energy conversion technologies and the creation of efficient photodiodes (Zeyada et al., 2016).
Propiedades
IUPAC Name |
14-(4-chlorophenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-31-19-4-2-3-16(11-19)14-30-15-21-25(17-5-7-18(27)8-6-17)28-29-26(21)20-12-23-24(13-22(20)30)33-10-9-32-23/h2-8,11-13,15H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGODTHHHVBKURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

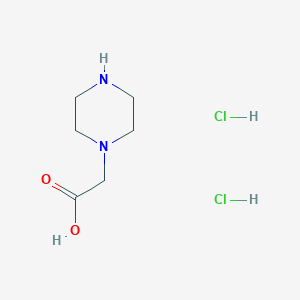
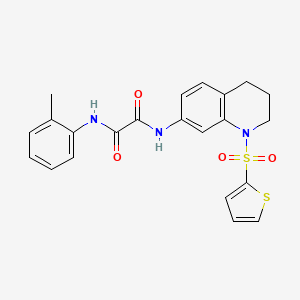
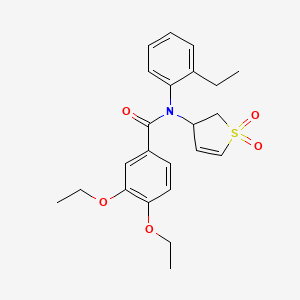
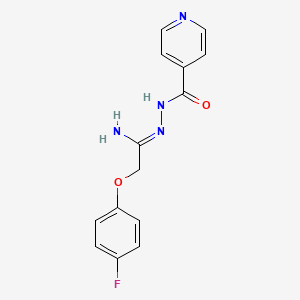
![2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2979999.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980000.png)
![N-[2-(4-Methoxyanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2980001.png)

![N-(4-fluorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2980004.png)

![3-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2980006.png)
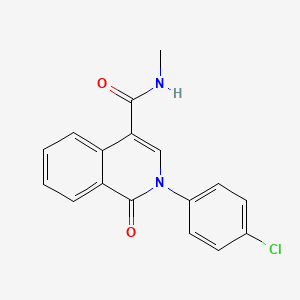
![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)
